

A Technical Guide to Rhodamine Red-X Azide for Click Chemistry

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Compound of Interest

Compound Name: *rhodamine red-X*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of **Rhodamine Red-X** (ROX) azide, a fluorescent probe, in click chemistry. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its utility in biological research and drug development.

Introduction to Rhodamine Red-X Azide

Rhodamine Red-X azide, often abbreviated as ROX azide, is a derivative of the bright and photostable rhodamine dye.^{[1][2][3][4][5]} The key feature of this molecule is the presence of an azide (-N₃) group, which allows it to readily participate in "click chemistry" reactions.^{[1][2][3][5][6]} Specifically, it is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified biomolecules.^{[1][2][3][5][6][7]} This high specificity and efficiency make ROX azide an invaluable tool for fluorescently labeling a wide range of biological targets, including proteins, nucleic acids, and small molecules.^{[1][2][3][5][8]}

The rhodamine core provides excellent photophysical properties, including high fluorescence quantum yield and brightness, making it a popular choice for various fluorescence-based

applications.[1][2][3][4][5][9][10] It is spectrally similar to other red fluorophores like Alexa Fluor 594.[8] ROX azide is available as either a pure 5-isomer, a pure 6-isomer, or a mixture of both, which refers to the attachment point of the functional group on the rhodamine core.[1][3][4][5][6]

Physicochemical Properties

The photophysical and chemical properties of **Rhodamine Red-X** azide are critical for its application in sensitive fluorescence-based assays. The following table summarizes the key quantitative data for the 5-isomer of ROX azide.

Property	Value	Reference
Maximum Excitation Wavelength ($\lambda_{\text{max, ex}}$)	570 nm	[4]
Maximum Emission Wavelength ($\lambda_{\text{max, em}}$)	591 nm	[4]
Molar Extinction Coefficient (ϵ)	93,000 M ⁻¹ cm ⁻¹	[4]
Fluorescence Quantum Yield (Φ)	1.0	[4]
Molecular Formula	C ₃₆ H ₃₆ N ₆ O ₄	[6][9]
Molecular Weight	616.71 Da	[6]
Purity (HPLC)	≥ 95%	[4][9]

Core Concepts and Workflows

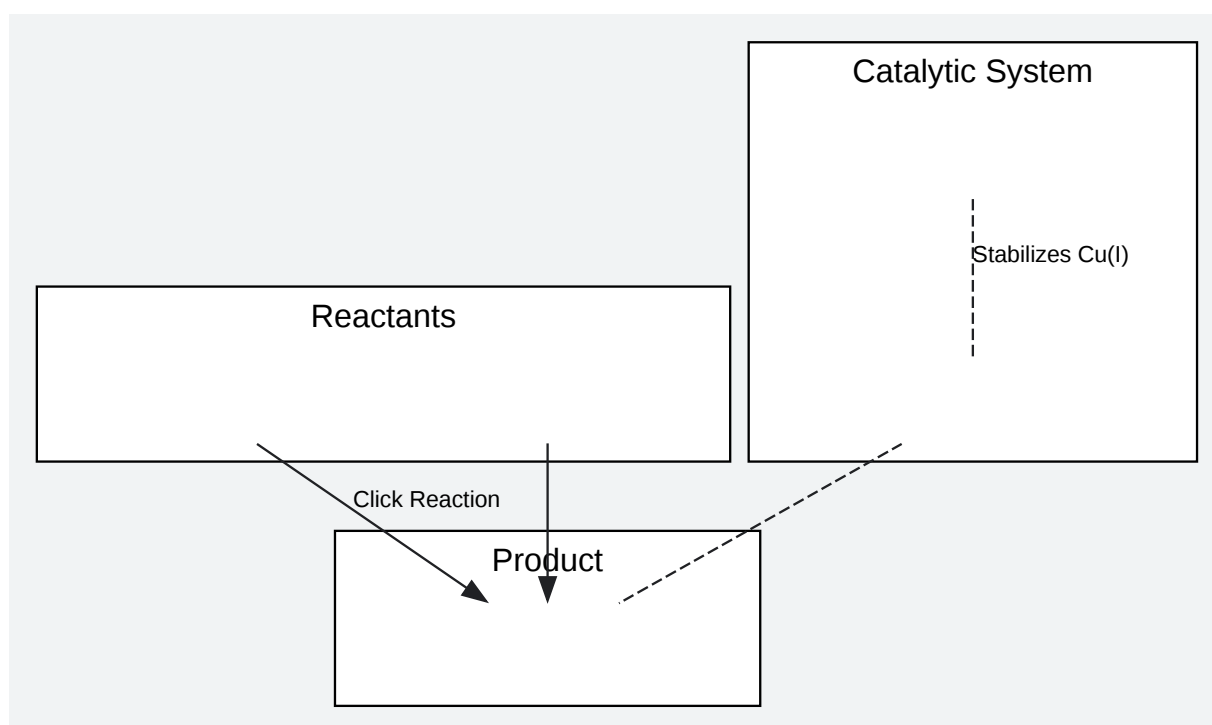
Chemical Structure of Rhodamine Red-X Azide

The fundamental structure of ROX azide consists of the rhodamine core functionalized with an azide group, enabling its participation in click chemistry.

Caption: Chemical structure of **Rhodamine Red-X** Azide (5-isomer).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction is a cornerstone of click chemistry, enabling the covalent ligation of an azide-containing molecule (like ROX azide) to a terminal alkyne-containing molecule. This reaction is characterized by its high efficiency and specificity, proceeding readily under mild, biocompatible conditions.[11][12]



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Caption: General workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol provides a general guideline for the fluorescent labeling of alkyne-modified oligonucleotides with ROX azide using a copper-catalyzed click chemistry reaction.[11]

Materials:

- ROX azide

- Alkyne-modified oligonucleotide
- Dimethyl sulfoxide (DMSO)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic acid in water (prepare fresh)
- 10 mM Copper(II)-TBTA complex in 55% DMSO
- Nuclease-free water
- Acetone or ethanol for precipitation

Procedure:

- Dissolve the Alkyne-Modified Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
- Prepare the Reaction Mixture: In the following order, add the components to the oligonucleotide solution:
 - 2M TEAA buffer, pH 7.0
 - DMSO
 - Vortex the mixture thoroughly.
- Add ROX Azide: Add the ROX azide stock solution (typically 10 mM in DMSO) to the reaction mixture. The amount of azide should be in excess of the oligonucleotide (e.g., 1.5x the concentration of the oligonucleotide).[\[11\]](#) Vortex the mixture. If precipitation occurs, gently warm the tube to redissolve.
- Add Ascorbic Acid: Add the freshly prepared 5 mM ascorbic acid solution to the reaction mixture to a final concentration of 0.5 mM.[\[11\]](#) Vortex briefly.
- Degas the Solution (Optional but Recommended): To prevent oxidation of the copper(I) catalyst, it is beneficial to degas the solution by bubbling an inert gas (e.g., argon or

nitrogen) through it for 30-60 seconds.

- Initiate the Reaction: Add the 10 mM Copper(II)-TBTA stock solution to the mixture to a final concentration of 0.5 mM.^[11] Flush the tube with inert gas and cap it tightly.
- Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the dark.
- Precipitation of the Labeled Oligonucleotide:
 - Add at least a 4-fold volume of cold acetone or ethanol to the reaction mixture.
 - Mix well and incubate at -20°C for at least 30 minutes.
 - Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the labeled oligonucleotide.
 - Carefully decant the supernatant.
- Washing: Wash the pellet with cold acetone or 70% ethanol to remove unreacted reagents. Centrifuge again and decant the supernatant.
- Drying and Resuspension: Air-dry the pellet to remove residual solvent and then resuspend the labeled oligonucleotide in a suitable buffer or nuclease-free water.

Storage: Store the ROX azide solid at -20°C in the dark.^{[2][4][5]} Solutions in DMSO can also be stored at -20°C. Labeled biomolecules should be stored according to their specific requirements, typically at -20°C or -80°C and protected from light.

Applications in Drug Development and Research

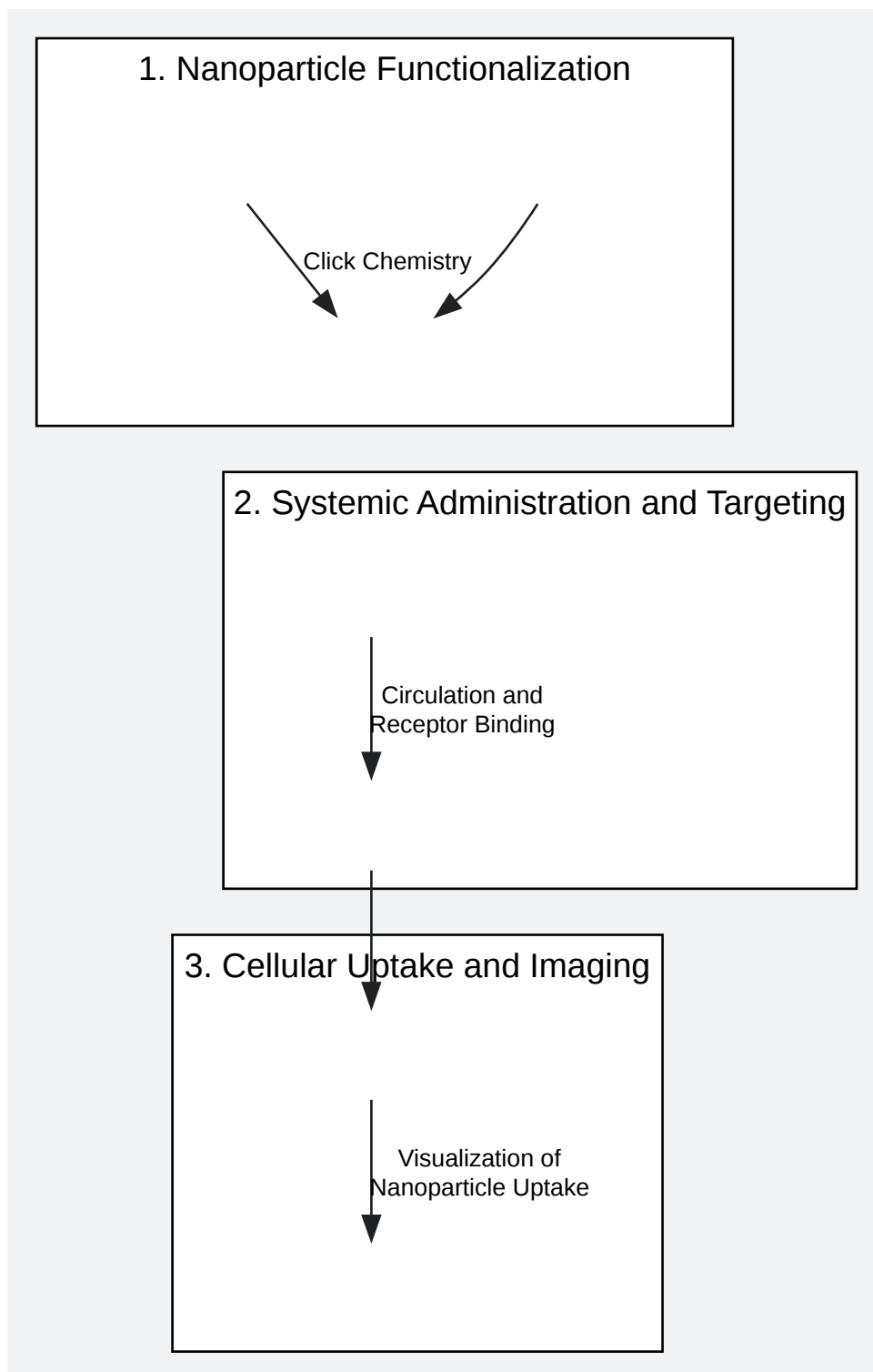
The ability to specifically and efficiently label biomolecules makes ROX azide a powerful tool in various stages of drug discovery and development.

- Target Identification and Validation: ROX azide can be used to label and visualize the localization and trafficking of target proteins or nucleic acids within cells.

- **High-Throughput Screening (HTS):** In HTS assays, ROX azide can be used to develop fluorescent probes to monitor enzyme activity or binding events.
- **Drug Delivery and Nanomedicine:** Fluorescently labeling drug delivery vehicles, such as nanoparticles or liposomes, with ROX azide allows for the tracking of their biodistribution and cellular uptake.[13]
- **Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:** By labeling a drug candidate with ROX azide, its absorption, distribution, metabolism, and excretion (ADME) properties can be investigated using fluorescence imaging techniques.
- **Cell Proliferation Assays:** ROX azide can be used in conjunction with alkyne-modified nucleosides (e.g., EdU) to label newly synthesized DNA, providing a robust method for measuring cell proliferation.[14]

Conceptual Application: Targeted Drug Delivery Imaging

The following diagram illustrates how ROX azide can be used to track a targeted drug delivery system.



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Caption: Conceptual workflow for imaging targeted drug delivery using ROX azide-labeled nanoparticles.

Conclusion

Rhodamine Red-X azide is a versatile and robust fluorescent probe for click chemistry-based bioconjugation. Its excellent photophysical properties, coupled with the high efficiency and specificity of the click reaction, make it an indispensable tool for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its successful application in a wide range of research and development endeavors.

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